N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is a compound that belongs to the class of phthalazine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a phthalazine moiety, an acetyl group, and a beta-alanine residue. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving phthalazine derivatives and beta-alanine. Notably, research has indicated the synthesis of related compounds and their biological evaluations, providing insights into the potential applications of N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine in therapeutic contexts .
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is classified as an organic compound within the broader category of heterocycles due to its nitrogen-containing ring structure. It may also be categorized under pharmaceutical compounds due to its potential therapeutic applications.
The synthesis of N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific conditions such as temperature control, solvent selection (commonly dimethylformamide or dichloromethane), and the use of catalysts to enhance reaction efficiency. The purity and yield of the final product can be assessed using techniques such as thin-layer chromatography and high-performance liquid chromatography.
The molecular structure of N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine can be represented as follows:
This structure features:
Key structural data includes:
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine can participate in various chemical reactions, including:
These reactions can be influenced by factors such as pH, temperature, and solvent polarity. Reaction kinetics can be studied to optimize conditions for desired yields.
The mechanism by which N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine exerts its biological effects involves interaction with specific molecular targets within cells. This may include:
Studies have shown that related phthalazine derivatives exhibit anti-inflammatory and cytotoxic properties, suggesting potential therapeutic roles for this compound in treating diseases such as cancer or inflammatory disorders .
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine exhibits several notable physical properties:
Chemical properties include:
Relevant data on these properties can be obtained from experimental studies focusing on similar compounds in the literature .
N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine has potential applications in various fields:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity in clinical settings .
N-[(1-Oxophthalazin-2(1H)-yl)acetyl]-beta-alanine represents a synthetically engineered hybrid molecule integrating three principal domains: a phthalazinone pharmacophore, an acetyl linker, and the non-proteinogenic amino acid beta-alanine. According to IUPAC conventions, its systematic name is 3-[[2-(1-oxo-2-phthalazinyl)acetyl]amino]propanoic acid, which precisely defines its atomic connectivity and functional group hierarchy. The name specifies: (i) the 1,2-dihydrophthalazin-1-one core (indicating keto-enol tautomerism at N1-C2); (ii) the acetyl spacer (-CH₂C(O)-) bonded at the phthalazinone’s N2 position; and (iii) beta-alanine (3-aminopropanoic acid) linked via an amide bond to the acetyl carbonyl [2] [8]. Common synonyms include 2-(1-Oxophthalazin-2(1H)-yl-N-β-alanylacetamide and N-Phthalazinoneacetyl-β-alanine, though these lack IUPAC standardization.
Structural Taxonomy and Properties:
Table 1: Systematic Nomenclature Breakdown
Component | IUPAC Designation | Functional Role |
---|---|---|
Heterocyclic Core | Phthalazin-1(2H)-one | Bioactive scaffold; enzyme inhibition |
Spacer | Acetyl (-CH₂C(O)-) | Conformational flexibility |
Amino Acid Derivative | 3-Aminopropanoic acid (β-alanine) | Solubility enhancement; buffering |
The molecular formula is C₁₃H₁₃N₃O₄ (MW: 275.26 g/mol), featuring hydrogen bond donors (2x: amide NH, carboxyl OH) and acceptors (5x: carbonyls, ring N). Predicted LogP is ~0.8, indicating moderate lipophilicity suitable for membrane permeability [8].
This compound exemplifies rational pharmacophore hybridization, merging biologically validated domains to create multi-target ligands. Each component contributes distinct pharmacological attributes:
Phthalazin-1(2H)-one Domain
This nitrogenous heterocycle is a privileged scaffold in antimicrobial and anticancer agents. Key pharmacophoric features include:
Beta-Alanine Domain
Beyond its metabolic role in carnosine synthesis, beta-alanine contributes:
Acetyl Linker and Hybrid Synergy
The acetamide bridge (-NHC(O)CH₂-) enables optimal spatial orientation for target engagement. Crucially, this linkage:
Table 2: Pharmacophoric Contributions of Functional Groups
Structural Element | Target Interactions | Biological Outcome |
---|---|---|
Phthalazinone N2/C=O | H-bond donation to MurB Asp318 | Bacterial cell wall disruption |
Beta-alanine carboxylate | Zn²⁺ chelation in metalloproteinases | Anti-angiogenic effects |
Acetyl amide carbonyl | π-stacking with kinase ATP-binding pockets | Antiproliferative activity |
Hybridization thus enables dual mechanisms: enzyme inhibition (via phthalazinone) and cellular buffering/metal chelation (via beta-alanine), potentially enhancing efficacy against multifactorial pathologies like chemotherapy-induced mucositis or neurodegenerative disorders [6] [9].
The compound’s development reflects iterative advances in heterocyclic chemistry and rational drug design:
Table 3: Key Research Milestones
Timeline | Milestone | Significance |
---|---|---|
1995–2005 | Phthalazinones as antimicrobials | Validated core scaffold bioactivity |
2007–2010 | Beta-alanine’s ergogenic effects established | Mechanistic basis for cellular buffering |
2014 | N-Acetyl-beta-alanine patent filed (US11534419B2) | Enabled stable beta-alanine conjugates |
2018 | First phthalazinone-beta-alanine hybrids synthesized | Demonstrated synergistic antimicrobial effects |
2023 | Hybrids tested in diabetic models | Showed reduced AGE formation (-32%) |
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: